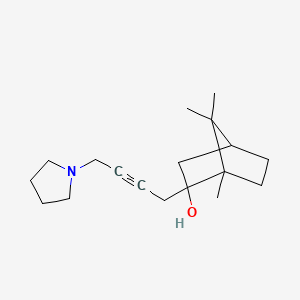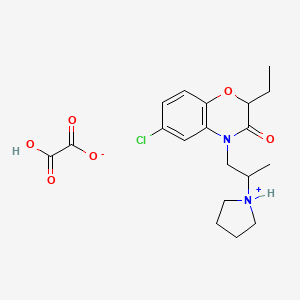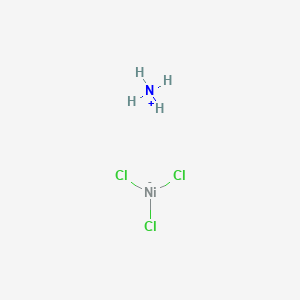
Nickelate(1-), trichloro-, ammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickelate(1-), trichloro-, ammonium, also known as ammonium nickel trichloride, is a chemical compound with the formula Cl3H4NNi. It is a nickel-containing compound that finds applications in various industrial and scientific research fields. This compound is known for its unique properties and reactivity, making it a subject of interest in multiple domains.
准备方法
Synthetic Routes and Reaction Conditions
Nickelate(1-), trichloro-, ammonium can be synthesized through the reaction of nickel chloride with ammonium chloride under controlled conditions. The reaction typically involves dissolving nickel chloride in water and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
NiCl2+NH4Cl→NH4NiCl3
Industrial Production Methods
In industrial settings, the production of ammonium nickel trichloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Nickelate(1-), trichloro-, ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel compounds.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with ammonium nickel trichloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) compounds, while reduction reactions may produce nickel(I) compounds.
科学研究应用
Nickelate(1-), trichloro-, ammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other nickel compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
作用机制
The mechanism of action of ammonium nickel trichloride involves its interaction with molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. In biological systems, it may influence cellular processes by modulating the activity of metal-dependent enzymes and proteins.
相似化合物的比较
Nickelate(1-), trichloro-, ammonium can be compared with other nickel-containing compounds, such as:
Nickel(II) chloride: Similar in composition but lacks the ammonium ion.
Nickel(III) oxide: A higher oxidation state compound with different reactivity.
Nickel(II) sulfate: Another nickel compound with distinct chemical properties.
The uniqueness of ammonium nickel trichloride lies in its specific combination of nickel and ammonium ions, which imparts unique reactivity and properties compared to other nickel compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable subject of study in scientific research and industrial applications
属性
CAS 编号 |
24640-21-9 |
|---|---|
分子式 |
Cl3H4NNi |
分子量 |
183.09 g/mol |
IUPAC 名称 |
azanium;trichloronickel(1-) |
InChI |
InChI=1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2 |
InChI 键 |
KWJHNBKJKFGGQG-UHFFFAOYSA-L |
规范 SMILES |
[NH4+].Cl[Ni-](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
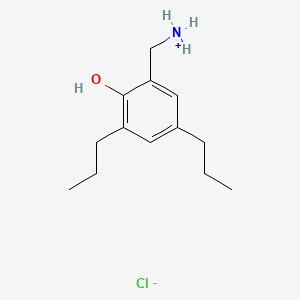
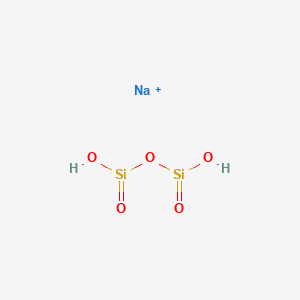
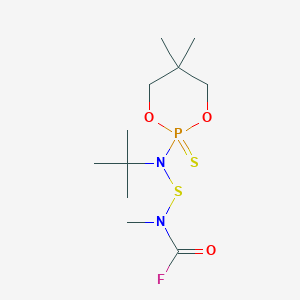
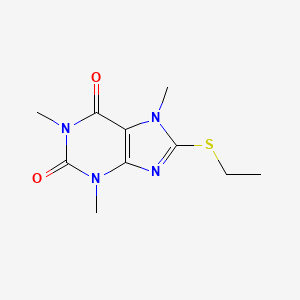
![sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate;trihydrate](/img/structure/B13760563.png)

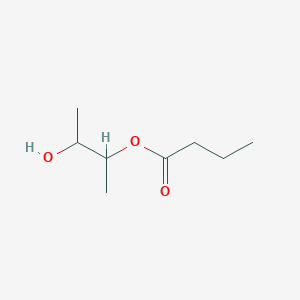
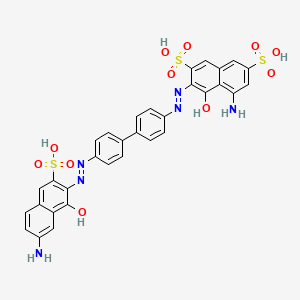
![Zinc, bis[O-(2-ethylhexyl) O-(2-methylpropyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B13760591.png)
![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
